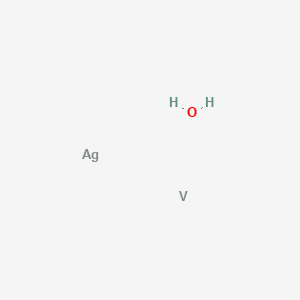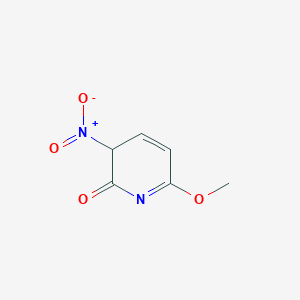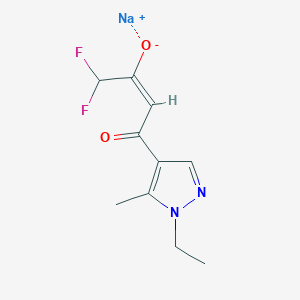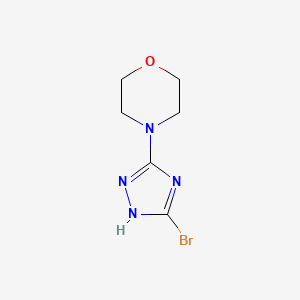
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione, also known as 3-Methyl-7-propylxanthine, is a derivative of xanthine. It is a heterocyclic compound that belongs to the purine family. This compound has a molecular formula of C9H12N4O2 and a molecular weight of 208.22 g/mol . It is known for its various pharmacological activities and is used in scientific research for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione typically involves the condensation reaction of 3-methylxanthine with halogenated propane in the presence of a base. One common method includes the following steps :
- Add 3-methylxanthine, potassium carbonate, and potassium iodide to a solvent such as N,N-dimethylformamide (DMF).
- Heat the mixture to 45°C and add bromopropane dropwise.
- Increase the temperature to 90°C and maintain it for 1 hour.
- Distill off the DMF to obtain the crude product.
- Purify the crude product using sodium hydroxide solution and activated carbon, followed by filtration and pH adjustment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The reaction conditions are adjusted to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the purine ring.
Substitution: Halogenation and alkylation reactions are common, where hydrogen atoms are replaced by halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Applications De Recherche Scientifique
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other purine derivatives.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione involves its interaction with various molecular targets and pathways. It primarily acts as an inhibitor of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This elevation in cAMP levels can modulate various physiological processes, including inflammation, cell proliferation, and neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar structural features but different pharmacological effects.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.
Uniqueness
3-Methyl-7-propyl-4,5-dihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine and theobromine, it has a propyl group at the 7-position, which influences its interaction with molecular targets and its overall biological activity .
Propriétés
Formule moléculaire |
C9H14N4O2 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-methyl-7-propyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C9H14N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h5-7H,3-4H2,1-2H3,(H,11,14,15) |
Clé InChI |
JNJWGRMQKVJCJD-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC2C1C(=O)NC(=O)N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


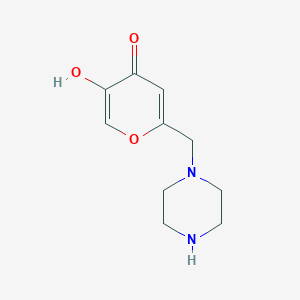
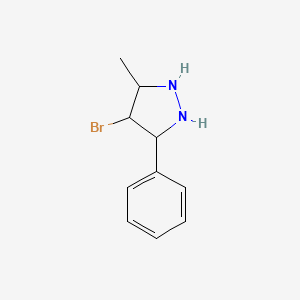
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
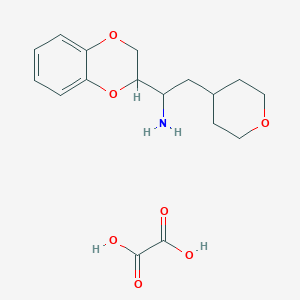
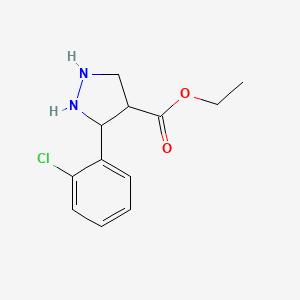
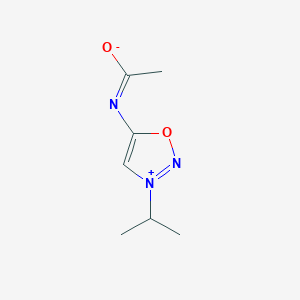
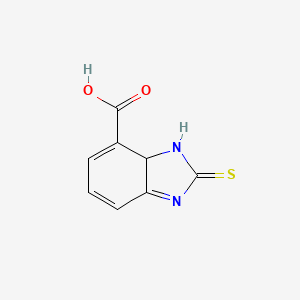
![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)
